Lead fumarate

Description

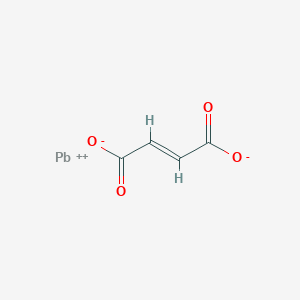

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-but-2-enedioate;lead(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/q;+2/p-2/b2-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWLMSCSLRJSAN-TYYBGVCCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)[O-])C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)[O-])\C(=O)[O-].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4Pb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501047864 | |

| Record name | (2E)-2-Butenedioic acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13698-55-0, 71686-03-8, 90268-59-0 | |

| Record name | 2-Butenedioic acid (2E)-, lead salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013698550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead(II) fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (E)-, lead(2+) salt, basic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090268590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, lead salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-2-Butenedioic acid lead(2+) salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501047864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butenedioic acid (E)-, lead(2+) salt, basic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.082.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lead(II) fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Crystallographic and Structural Characterization of Lead Fumarate

Lead(II) ions react with fumarate (B1241708) ligands to create coordination polymers. These structures are often complex metal-organic frameworks. While detailed crystallographic data for a simple, binary lead(II) fumarate is not extensively documented in publicly available literature, related compounds have been synthesized and characterized. For instance, research on lead(II) coordination polymers has included fumarate as a ligand, often in conjunction with other organic molecules. An example includes a lead(II) complex synthesized with fumarate and dipyrido[3,2-a:2',3'-c]-phenazine, noted as [Pb(fum)(dpdp)]· H2O znaturforsch.com. The characterization of such complex structures indicates that the fumarate dianion acts as a bridging ligand, connecting lead centers to form extended polymeric chains or networks znaturforsch.com. The precise coordination environment around the Pb(II) center in these polymers can be complex and is influenced by the presence of co-ligands and the potential stereochemical activity of the lead ion's lone pair of electrons znaturforsch.com.

Crystallite Size and Microstrain Analysis in Lead Fumarate

A review of scientific literature indicates a lack of specific studies focused on the crystallite size and microstrain analysis of lead fumarate (B1241708). Techniques such as the Scherrer equation or Williamson-Hall plot, which are commonly used to determine these properties from X-ray diffraction (XRD) peak broadening, have not been specifically applied to lead fumarate in the available research. These analyses provide insights into the microstructure of materials, including the size of coherently scattering domains (crystallites) and the presence of lattice strain.

Neutron Diffraction Studies of Lead Fumarate

There are no reports in the surveyed scientific literature of neutron diffraction techniques being utilized for the structural analysis of lead fumarate (B1241708). Neutron diffraction is a powerful method for locating light atoms, such as hydrogen, and for studying magnetic structures, but its application to this specific compound has not been documented. Studies using this technique have been performed on other lead-containing materials, such as lead zirconate and elemental lead in its liquid state, to determine their atomic arrangements. d-nb.infonih.govaps.org

Electron Diffraction Techniques Applied to Lead Fumarate

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing infrared and Raman techniques, investigates the molecular vibrations of this compound. These vibrations, which are sensitive to bond strengths, molecular geometry, and intermolecular interactions, provide a characteristic fingerprint of the compound.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com In the context of this compound, FTIR analysis focuses on the characteristic vibrations of the fumarate anion and the perturbations induced by coordination to the lead(II) ion.

A key area of interest in the FTIR spectrum of this compound is the region of the carboxylate group (COO⁻) vibrations. The coordination of the carboxylate groups to the lead ion influences the frequencies of their symmetric and asymmetric stretching modes. A comparative study of two different lead-fumarate metal-organic frameworks (MOFs) using IR spectroscopy revealed distinct coordination environments. acs.org In one sample, the asymmetric νₐₛ(COO⁻) and symmetric νₛ(COO⁻) stretching vibrations were observed at 1523 cm⁻¹ and 1377 cm⁻¹, respectively. acs.org Another sample showed evidence of non-equivalent carboxylate groups, where the oxygen atoms were coordinated to one or two lead atoms. acs.org The interaction between the lead cation and the carboxylate groups is a primary determinant of the spectral features.

For comparison, studies on other fumarate salts, such as choline (B1196258) H-fumarate, show the C=O stretching mode of the COOH group at 1706 cm⁻¹ (IR) and the asymmetric and symmetric stretching of the COO⁻ group at 1582 cm⁻¹ and 1389 cm⁻¹, respectively. mdpi.com These values provide a baseline for understanding the shifts that occur upon the formation of this compound.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to FTIR and particularly sensitive to non-polar bonds. acs.org The C=C bond of the fumarate backbone, for instance, gives rise to a strong Raman signal.

Detailed Raman studies on fumarate reveal characteristic peaks that are sensitive to the physical state of the sample. biorxiv.orgnih.gov The Raman spectrum of fumarate in its powder form is dominated by four main peaks in the low wavenumber range: 913 ± 2 cm⁻¹, 1296 ± 2 cm⁻¹, 1431 ± 2 cm⁻¹, and 1657 ± 2 cm⁻¹. nih.gov In aqueous solutions, these peaks shift due to ionization and hydrogen bonding. nih.gov The three most prominent peaks for fumarate in solution appear at 1277 ± 2 cm⁻¹, 1401 ± 2 cm⁻¹, and 1652 ± 2 cm⁻¹. biorxiv.orgnih.gov The high intensity of the fumarate Raman peaks compared to other related molecules suggests a large Raman cross-section. nih.govresearchgate.net In studies of cerium-fumarate complexes, the formation of the metal-fumarate coordinate bond was evidenced by the appearance of a new peak at 1666 cm⁻¹, assigned to the -O-C-O- stretching mode. acs.org

Assigning specific spectral bands to the corresponding molecular vibrations (normal modes) is essential for a complete analysis. These assignments are often supported by theoretical calculations, such as Density Functional Theory (DFT).

For the fumarate anion, key vibrational modes have been assigned based on experimental and computational studies. The band observed around 1652-1661 cm⁻¹ in Raman spectra corresponds to the C=C stretching vibration. mdpi.combiorxiv.org The peak at 1401 cm⁻¹ in solution is attributed to a fully symmetric CO₂⁻ stretching (ν) vibration, while the 1277 cm⁻¹ band is assigned to a C-H deformation (δ) mode. biorxiv.orgnih.gov In a study on choline H-fumarate, the C=O stretching of the carboxylic acid group was assigned to the band at 1700 cm⁻¹, with symmetric and asymmetric COO⁻ vibrations at 1384 cm⁻¹ and 1580 cm⁻¹, respectively. mdpi.com

The following table summarizes key vibrational frequencies and their assignments for the fumarate anion from various studies, which serve as a basis for interpreting the spectrum of this compound.

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Reference |

| 1706 | IR | C=O stretch of COOH group | mdpi.com |

| 1657 | Raman (powder) | C=C stretch / CO₂⁻ symmetric bending mode | nih.gov |

| 1652 | Raman (solution) | C=C stretch / CO₂⁻ symmetric bending mode | biorxiv.orgnih.gov |

| 1582 | IR | Asymmetric COO⁻ stretch | mdpi.com |

| 1523 | IR | Asymmetric COO⁻ stretch (in a Pb-fumarate MOF) | acs.org |

| 1431 | Raman (powder) | - | nih.gov |

| 1401 | Raman (solution) | Fully symmetric CO₂⁻ stretch | biorxiv.orgnih.gov |

| 1389 | IR | Symmetric COO⁻ stretch | mdpi.com |

| 1377 | IR | Symmetric COO⁻ stretch (in a Pb-fumarate MOF) | acs.org |

| 1296 | Raman (powder) | - | nih.gov |

| 1277 | Raman (solution) | C-H deformation (δ) mode | biorxiv.orgnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound (e.g., Solid-State ¹³C and ²⁰⁷Pb NMR)

Solid-state NMR (ssNMR) spectroscopy provides atomic-level insight into the structure, conformation, and dynamics of solid materials. For this compound, both ¹³C and ²⁰⁷Pb NMR are highly informative.

Solid-State ¹³C NMR: The ¹³C ssNMR spectrum gives information about the carbon skeleton of the fumarate ligand. Techniques like Cross-Polarization with Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. nih.gov The chemical shifts of the carbonyl and olefinic carbons are particularly sensitive to the local chemical environment. In studies of other lead carboxylates, resonance doubling for the carbons closest to the lead atom has been observed, indicating the presence of different conformations of the organic chains within the crystal structure. nih.govnsf.gov A similar effect could be anticipated for this compound, potentially revealing details about the packing and coordination within its solid-state structure.

Solid-State ²⁰⁷Pb NMR: The ²⁰⁷Pb nucleus is a spin-½ nucleus, making it suitable for high-resolution NMR studies. huji.ac.il It has a very wide chemical shift range, which makes the ²⁰⁷Pb chemical shift highly sensitive to the coordination environment of the lead atom. huji.ac.il Solid-state ²⁰⁷Pb NMR has been successfully used to characterize lead carboxylates, distinguishing between different local coordination environments. nih.govnsf.gov Research on a lead(II) photoluminescent coordination polymer with the fumarate ligand has utilized ²⁰⁷Pb NMR for characterization. researchgate.net The analysis of the ²⁰⁷Pb chemical shift tensor, which describes the orientation dependence of the magnetic shielding, can provide detailed information on the symmetry of the lead coordination sphere. nih.govnsf.gov This makes ²⁰⁷Pb ssNMR an invaluable tool for probing the nature of the lead-oxygen bonds in this compound.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for this compound Surface Analysis

XPS and AES are surface-sensitive techniques used to determine the elemental composition and chemical state of the atoms on the surface of a material. wikipedia.orgeag.com

X-ray Photoelectron Spectroscopy (XPS): XPS analyzes the kinetic energies of photoelectrons ejected from a material upon irradiation with X-rays. The binding energy of these electrons is characteristic of the element and its oxidation state. For this compound, XPS can be used to:

Confirm the presence of lead, carbon, and oxygen on the surface.

Determine the oxidation state of lead. The Pb 4f core level spectrum, with its characteristic 4f₇/₂ and 4f₅/₂ spin-orbit doublet, is used for this purpose. nih.gov Studies on various lead compounds, such as lead oxides and lead tellurides, show distinct Pb 4f binding energies that reflect the chemical environment of the lead atom. rsc.orgrsc.org

Analyze the C 1s and O 1s spectra to distinguish between the different types of carbon (e.g., C-C/C-H, C=C, O-C=O) and oxygen (e.g., Pb-O, C=O) environments in the fumarate ligand.

Auger Electron Spectroscopy (AES): AES is another surface analysis technique that uses an electron beam to excite atoms, which then relax by emitting characteristic Auger electrons. libretexts.orgadmatel.com The kinetic energy of the Auger electrons is specific to the elements present. admatel.com AES provides elemental information from the top few nanometers of the surface and can be used for elemental mapping to show the distribution of lead, carbon, and oxygen on the sample surface. eag.com It is particularly useful for identifying surface contamination and analyzing the composition of very small features. eag.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in this compound

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. libretexts.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital. khanacademy.org

For this compound, the electronic transitions are primarily associated with the fumarate anion, as the Pb²⁺ ion with its [Xe]4f¹⁴5d¹⁰6s² electronic configuration does not have d-d transitions that typically cause color in transition metal complexes. The fumarate dianion possesses a π-electron system associated with its C=C double bond and carboxylate groups. The principal electronic transition is a π → π* transition, where an electron is excited from a bonding π orbital to an antibonding π* orbital. libretexts.org

A detailed study on the electronic structure of the fumarate dianion identified the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.orgrsc.org The HOMO is delocalized over both carboxylate groups, while the LUMO is a π* orbital. rsc.org The energy gap between these orbitals dictates the absorption wavelength. The first O 1s to π* resonance in the X-ray absorption spectrum (a related technique probing core-to-unoccupied transitions) of fumarate is at a lower energy compared to its saturated counterpart, succinate (B1194679), highlighting the role of the C=C double bond in its electronic structure. rsc.org While UV-Vis methods have been developed for the quantification of lead in various samples and for analyzing fumarate-containing pharmaceuticals, the primary information derived for the this compound compound itself relates to the electronic structure of the fumarate ligand. hunterlab.comresearchgate.netresearchgate.netscholarsresearchlibrary.com

Computational and Theoretical Investigations of Lead Fumarate

Density Functional Theory (DFT) Calculations on Lead Fumarate (B1241708)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. idosr.org It is a widely used approach for predicting the properties of crystalline solids. While specific DFT studies exclusively focused on lead fumarate are not prevalent in publicly accessible literature, the methodology has been extensively applied to other metal fumarates and related compounds, providing a clear framework for how this compound would be investigated. ugent.beresearchgate.netresearchgate.netcambridge.org

The electronic structure of a material dictates its electrical and optical properties. DFT calculations can determine the arrangement of electron energy levels into bands. wikipedia.org In insulators and semiconductors, a "band gap" exists, which is an energy range where no electronic states can exist. wikipedia.org The size of this band gap is a crucial parameter that determines the material's conductivity. wikipedia.org

For the fumarate dianion, a combined experimental and computational study using X-ray spectroscopy and DFT revealed insights into its electronic states and molecular orbitals. rsc.orgrsc.org The study highlighted the electronic structure of the fumarate dianion, which is a fundamental component of this compound. rsc.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. researchgate.net In fumarate, the HOMO is delocalized over the carboxylate groups, contributing to its stability. helmholtz-berlin.de

A DFT study on dimethyl fumarate predicted a direct band-gap energy of 3.12 eV for its crystal, which was improved to 3.95 eV using a correction method, bringing it closer to the experimental value of 4.00 eV. researchgate.net Similar DFT calculations on this compound would involve modeling the periodic crystal structure and computing the electronic band structure to predict whether it is a direct or indirect band gap material and the magnitude of the gap. This information is vital for assessing its potential applications in electronics and optoelectronics.

DFT calculations are highly effective for determining the most stable crystal structure of a compound by optimizing the geometry to find the lowest energy configuration. This involves relaxing the atomic positions and the lattice parameters of the unit cell. ugent.be

For instance, in studies of other metal-organic frameworks like a gallium fumarate, DFT was used to optimize the crystal structure starting from a proposed model. ugent.be Similarly, the crystal structures of bisoprolol (B1195378) fumarate and diroximel fumarate were solved and then optimized using DFT techniques to refine the atomic positions and understand the intermolecular interactions. researchgate.netcambridge.org

For this compound, this process would involve constructing a model of the crystal lattice and performing geometry optimization calculations. These calculations would yield the precise bond lengths, bond angles, and unit cell parameters for the most energetically favorable structure. This theoretical structure can then be compared with experimental data from techniques like X-ray diffraction to validate the computational model.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its atomic vibrations. DFT calculations can predict the harmonic vibrational frequencies and the corresponding intensities of the vibrational modes. researchgate.net This is achieved by calculating the second derivatives of the energy with respect to the atomic displacements in the optimized geometry. crystalsolutions.eu

A prerequisite for an accurate calculation of vibrational frequencies is that the molecular structure represents a stationary point on the potential energy surface, meaning all first derivatives of the energy are essentially zero. uni-muenchen.de For new or complex materials, theoretical prediction of vibrational spectra is invaluable for interpreting experimental IR and Raman spectra. researchgate.net Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational methods. nist.gov

While no specific vibrational frequency calculations for this compound are available, studies on compounds like bis(2-aminopyridinium)fumarate-fumaric acid complex have demonstrated the use of DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) to calculate molecular geometry and vibrational frequencies, showing good agreement with experimental data. researchgate.net A similar approach for this compound would generate a theoretical spectrum, aiding in the assignment of experimental spectral bands to specific atomic motions within the crystal.

Molecular Dynamics Simulations of this compound Interactions (e.g., with solvent, surfaces)

Molecular dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. springernature.com The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. While direct MD simulations of this compound are not readily found in the literature, simulations have been performed on related systems.

For example, MD simulations have been used to study the conformational stability of fumarate hydratase, an enzyme that interacts with fumarate. researchgate.netnih.gov These studies provide insight into the binding of fumarate and the role of surrounding water molecules and amino acid residues. researchgate.net Furthermore, MD simulations have been conducted on nanometer-sized lead clusters to understand their structural stability and melting behavior. aps.org

An MD simulation of this compound could investigate its behavior in an aqueous environment, providing information on its solubility and the hydration structure of the lead(II) and fumarate ions. It could also be used to simulate the interaction of this compound with various surfaces or other molecules, which would be relevant for understanding its behavior in different environmental or industrial contexts.

Ab Initio and Semi-Empirical Quantum Mechanical Methods Applied to this compound

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data or empirical parameters. solubilityofthings.com These methods, such as Hartree-Fock (HF) theory and more advanced correlated methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, offer high accuracy but are computationally very demanding. researchgate.net

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them much faster but generally less accurate than ab initio or DFT methods. solubilityofthings.com

While DFT has become the workhorse for solid-state computational chemistry, ab initio methods are often used to benchmark the accuracy of DFT functionals for smaller molecular systems or to study specific properties with high precision. acs.org For example, theoretical calculations on dimethyl fumarate were carried out at the MP2/6-31G** level, alongside DFT, to predict its stable conformers. uc.pt

For this compound, high-level ab initio calculations could be performed on a small cluster model (e.g., a single lead ion complexed with one or more fumarate ions) to obtain highly accurate information about the geometry and bonding, which could then be used to validate or parameterize less computationally expensive methods like DFT or force fields for MD simulations. Semi-empirical methods could be employed for very large systems or long-timescale simulations where higher-level methods are computationally prohibitive.

Solid State Chemistry and Materials Science Perspectives on Lead Fumarate

Polymorphism and Phase Transitions in Lead Fumarate (B1241708) Systems

Polymorphism is a phenomenon where a solid chemical compound can exist in more than one crystalline form. scielo.br These different forms, or polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like solubility, stability, and melting point. scielo.brnih.gov The term can also broadly encompass solvates and amorphous forms. nih.gov The study of polymorphism is crucial as phase transitions between forms can be induced by changes in temperature or pressure. rsc.orgnasa.gov

While extensive studies on the polymorphism of simple lead fumarate are not widely available in public literature, research into related compounds provides insight into its potential structural diversity. For instance, investigations into lead(II) have resulted in the synthesis of at least two distinct lead(II) fumarate metal-organic frameworks (MOFs). um.edu.my These frameworks, characterized by techniques including X-ray analysis, represent different, stable crystalline arrangements of lead ions and fumarate ligands, effectively demonstrating polymorphism in a broader sense for the this compound system. um.edu.my

The behavior of other fumarate salts further underscores the likelihood of polymorphism. Fumarate salts of active pharmaceutical ingredients are often screened for different polymorphic forms to find the most stable and effective version for therapeutic use. nih.govresearchgate.netdrreddys.com Similarly, studies on compounds like GABA have identified multiple polymorphs of its fumarate salt, with small differences in lattice energy between them. mdpi.com These examples from related systems suggest that this compound itself may possess the ability to form multiple polymorphs, the discovery of which would depend on varying crystallization conditions. Phase transitions in other lead-based compounds, such as lead iodide and lead germanate, have also been well-documented, showing that lead-containing crystal lattices are responsive to external stimuli like temperature and pressure. rsc.orgarxiv.org

Thermal Decomposition Pathways and Stability Studies of this compound in Controlled Atmospheres

The thermal stability and decomposition of this compound can be investigated using techniques like thermogravimetry (TG) and differential thermal analysis (DTA). dtic.mil TG measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference as they are heated, revealing exothermic or endothermic transitions. dtic.miliupac.orghitachi-hightech.com

Studies on analogous organic lead compounds, such as lead succinate (B1194679) and other aliphatic dicarboxylates, provide a strong model for the thermal decomposition of this compound. dtic.mil When heated in an oxidizing atmosphere like air, these compounds typically decompose in a single stage to form lead(II) oxide (PbO). dtic.mil This process is characterized as being exothermic, likely due to the oxidation of the organic components and any metallic lead formed as an intermediate. dtic.mil

In contrast, when heated in an inert atmosphere such as nitrogen, the decomposition pathway changes. The initial decomposition is endothermic. dtic.mil For lead dicarboxylates, this process still yields lead(II) oxide but also produces a significant amount of carbonaceous material as a residue, along with gaseous products like carbon monoxide, carbon dioxide, and water. dtic.mil The decomposition of copper(II) fumarate has been noted to proceed through complex mechanisms involving unstable intermediates, which may also be a feature of this compound's decomposition. core.ac.uk The thermal behavior of fumaric acid itself, which tends to sublime upon heating, and other metal fumarates, which decompose to carbonates and carbon residues, also provides context for the breakdown of the fumarate ligand within the lead salt. researchgate.net

The following table summarizes the expected decomposition behavior based on analogous lead dicarboxylates. dtic.mil

| Atmosphere | Key Technique | Observation | End Products |

| Air | DTA | Exothermic reaction | Lead(II) Oxide (PbO) |

| Nitrogen | DTA | Endothermic reaction | Lead(II) Oxide (PbO), Carbonaceous residue |

| Air or Nitrogen | TG | Weight loss corresponding to decomposition | Solid residue (see above) |

This interactive table is based on findings for analogous lead dicarboxylate compounds. dtic.mil

Formation and Characterization of Composite Materials Incorporating this compound

Composite materials are formed by combining two or more constituent materials with significantly different physical or chemical properties to produce a new material with characteristics different from the individual components. drdo.gov.in The matrix is the binder material that gives the composite its shape and environmental resistance. drdo.gov.in

There is limited specific information in the public domain regarding the incorporation of this compound into composite materials. However, a patent exists for a pentabasic this compound intended for use in a composite material with metal, indicating industrial interest in this area. google.com The general principles of materials science suggest that this compound could potentially be used as a filler or additive within a polymer matrix. Such composites could exhibit modified thermal, mechanical, or electrical properties imparted by the this compound particles.

The use of other fumarate-based compounds in composites is well-documented. For example, binders containing fumarate groups have been used in preforms for liquid composite molding. mdpi.com Hybrid materials made from poly(butyl fumarate) (PBF) have been developed for applications like LED encapsulation, demonstrating good thermal stability, high transparency, and suitable mechanical properties. researchgate.net Furthermore, nanocomposites of polypyrrole and aluminum fumarate metal-organic frameworks have been synthesized for environmental applications, such as the removal of lead from wastewater. nih.gov These examples show the versatility of the fumarate structure in creating functional composite materials, suggesting a potential avenue for future research into composites specifically incorporating this compound.

Surface Chemistry and Interfacial Phenomena of this compound in Solid Systems

Surface and interfacial phenomena describe the chemical and physical interactions that occur at the boundary between two phases, such as a solid and a liquid or gas. pharmacy180.comsips.org.in For this compound, its surface chemistry is critical in understanding how it interacts with its environment, for example, in a suspension or as part of a composite material. The interactions are largely governed by the functional groups exposed at the particle's surface—in this case, the carboxylate groups of the fumarate ligand and the lead ions.

Adsorption, the accumulation of molecules at a surface, is a key process. diva-portal.org Research on the adsorption of fumarate onto mineral surfaces like gibbsite (an aluminum hydroxide) provides significant insight. diva-portal.org In these systems, fumarate was found to form outer-sphere complexes, meaning the fumarate ions are held to the surface primarily by electrostatic forces without forming a direct covalent bond, with water molecules potentially remaining between the fumarate and the surface. diva-portal.org This type of interaction is influenced by the pH of the surrounding medium, which affects the surface charge of both the particle and the adsorbing species.

The surface of this compound particles in an aqueous medium could interact with ions and molecules in a similar manner. The coordination of water molecules or hydroxyl ions to the surface can alter its chemical properties. ajchem-a.com The nature of the adsorbed layer can range from a loose film to a rigid one, which can, in turn, influence properties like wetting and agglomeration. columbia.edu Understanding these surface interactions is essential for controlling the dispersion and stability of this compound particles in liquid media and their interfacial adhesion within solid composite systems.

Environmental Geochemistry and Abiotic Transformation of Lead Fumarate

Occurrence and Geochemical Speciation of Lead Fumarate (B1241708) in Non-Biological Environmental Matrices

The primary route for lead fumarate to enter the environment is through the degradation and disposal of PVC products in which it is used as a stabilizer. rewachem.com Once in the environment, this compound is subject to various geochemical processes that determine its speciation and fate.

In non-biological environmental matrices such as soil and sediment, the speciation of lead is complex and influenced by factors like pH, redox potential, and the presence of other minerals and organic matter. epa.govnerc.ac.uk While specific studies on this compound speciation are scarce, the behavior of lead in the environment provides insights into its likely transformations. Lead can exist in various forms, including being bound to iron and manganese oxides, associated with organic matter, or present as carbonate or sulfide (B99878) precipitates. ascelibrary.orgcjees.ro

In soils with high carbonate content, lead can precipitate as lead carbonates. researchgate.netmdpi.com The presence of fumaric acid, a dicarboxylic acid, can influence lead's mobility and speciation through complexation reactions. researchgate.netnih.gov Studies on the interaction of lead with other dicarboxylic acids have shown the formation of various lead-organic complexes, suggesting that this compound could exist as a distinct species or participate in complexation reactions in the soil solution.

The geochemical partitioning of lead in contaminated soils often shows a significant fraction associated with less mobile phases, such as being bound to iron oxides or residual mineral fractions. ascelibrary.orgnih.gov However, a portion can remain in more mobile forms, such as exchangeable lead, which is more readily available for transport and interaction with the surrounding environment.

Photochemical and Thermochemical Degradation Pathways of this compound in Abiotic Systems

The degradation of this compound in the environment can occur through photochemical and thermochemical pathways, breaking down the organic fumarate component and altering the form of the lead.

Photochemical Degradation: Sunlight can induce chemical reactions in organic compounds. The photolysis of lead(IV) salts of carboxylic acids is known to produce alkyl radicals and lead(II) carboxylates. thieme-connect.dethieme-connect.de While lead in this compound is in the +2 oxidation state, the fumarate portion of the molecule could be susceptible to photochemical degradation. The double bond in fumaric acid can react with photochemically produced hydroxyl radicals in the atmosphere, with an estimated atmospheric half-life of about 7 hours. nih.gov In soil and water, photochemical reactions are generally limited to the surface where light can penetrate. bendola.com The presence of lead could potentially influence the rate of photochemical degradation of the fumarate, possibly through complexation which can stabilize the molecule. researchgate.net

Thermochemical Degradation: this compound is used as a heat stabilizer in PVC, which speaks to its relative thermal stability. tldvietnam.compvcstabilizer.com However, at elevated temperatures, such as those that might be encountered during waste incineration, it will decompose. Thermal decomposition studies of other lead carboxylates show that they typically break down to form lead oxide. dtic.milatamanchemicals.com The decomposition of lead salts of aliphatic carboxylic acids in the air is often an oxidative process. dtic.milglentham.com The thermal decomposition of fumaric acid itself involves sublimation and decomposition into various organic compounds, carbon dioxide, and water. researchgate.net The presence of lead in the fumarate salt would likely alter the decomposition pathway, leading to the formation of lead oxides as the final lead-containing product. dtic.mil

Interaction of this compound with Mineral Surfaces and Natural Organic Matter (Abiotic Contexts)

The interaction of this compound with mineral surfaces and natural organic matter (NOM) in soil and sediment is a key factor in determining its environmental mobility and bioavailability.

Interaction with Mineral Surfaces: Lead has a high affinity for various mineral surfaces, particularly clays (B1170129) and iron oxides. nih.govtandfonline.comslu.seajol.info The sorption of lead onto these surfaces is often strong, forming inner-sphere complexes. nih.gov This process is highly pH-dependent, with increased sorption at higher pH values. nih.gov While specific studies on this compound are lacking, it is expected that the lead component would readily adsorb to mineral surfaces. The fumarate anion, being an organic ligand, could either compete with the surface for lead binding or co-adsorb with the lead. In some cases, the presence of organic acids can enhance the mobility of lead, while in others, it can lead to the formation of ternary complexes with the mineral surface.

The following table summarizes the adsorption characteristics of lead on different mineral types.

| Mineral Type | Adsorption Characteristics |

| Clays (e.g., Kaolinite, Montmorillonite) | High sorption capacity for lead, influenced by cation exchange capacity and surface charge. nih.gov |

| Iron Oxides (e.g., Goethite, Ferrihydrite) | Strong, specific adsorption of lead, forming inner-sphere complexes. tandfonline.comacs.org |

| Carbonates (e.g., Calcite) | Lead can co-precipitate with or adsorb to carbonate minerals. researchgate.net |

Environmental Transport Mechanisms of this compound (e.g., in Soil and Water Systems)

The transport of this compound in the environment is governed by the movement of both the lead cation and the fumarate anion, which can be influenced by their interaction with soil and water.

Transport in Soil: The mobility of lead in soil is generally considered to be low due to its strong adsorption to soil particles. epa.gov However, the transport of lead can occur through several mechanisms. The movement of dissolved lead species in soil porewater is one pathway, although concentrations are often low due to precipitation and adsorption reactions. ncceh.canih.govtandfonline.comresearchgate.net Another important transport mechanism is the erosion of soil particles to which lead is sorbed. This can lead to the redistribution of lead within the landscape and its transport to surface water bodies.

The properties of the soil, such as texture, organic matter content, and pH, significantly influence the transport of lead. epa.govncceh.ca Fumaric acid is expected to have very high mobility in soil due to its anionic nature at typical environmental pH values, which generally leads to weak adsorption on soils rich in organic carbon and clay. nih.govatamanchemicals.com The presence of fumarate could potentially form mobile lead-fumarate complexes, thereby increasing the transport of lead in the soil solution.

Transport in Water Systems: In aquatic systems, the transport of lead is linked to both dissolved species and particulate matter. Dissolved lead can be transported by flowing water, while lead adsorbed to suspended sediments can be carried over long distances. rewachem.com The ultimate fate of lead in many aquatic systems is deposition in sediments. The introduction of this compound into a water body would likely result in its dissolution, followed by the adsorption of lead onto suspended particles or its precipitation as other less soluble lead compounds, depending on the water chemistry. rewachem.com

Analytical Methodologies for the Detection and Quantification of Lead Fumarate

Chromatographic Techniques for Lead Fumarate (B1241708) and Related Species (e.g., Ion Chromatography for Fumarate, HPLC for Lead Complexes)

Chromatographic methods are essential for separating the components of lead fumarate for individual quantification.

Ion Chromatography (IC) is a primary technique for the determination of the fumarate anion. In this method, a sample solution is passed through an ion-exchange column, which separates anions based on their affinity for the stationary phase. A conductivity detector is then typically used to quantify the separated fumarate ions. The coupling of IC with detectors like inductively coupled plasma mass spectrometry (ICP-MS) can provide highly sensitive speciation analysis. speciation.net For instance, IC-ICP-MS has been effectively used for the speciation of various elements, including lead, in complex matrices. speciation.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of lead complexes. google.com While direct analysis of simple ionic lead by HPLC can be challenging, it is invaluable for separating different organolead compounds or lead complexed with various organic ligands. psu.edujournals.co.za Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed. researchgate.net The separation of lead species can be optimized by adjusting mobile phase composition, such as pH and solvent ratios. researchgate.net For example, a mobile phase of acetic acid-ammonium acetate (B1210297) buffer and methanol (B129727) has been used to separate different lead species on a C18 column. researchgate.net Detection is often achieved by coupling the HPLC system to a sensitive element-specific detector like an ICP-MS. ua.esspectroscopyonline.comingeniatrics.com This hyphenated technique, LC-ICP-MS, allows for the separation of different lead compounds by the LC followed by highly sensitive detection of lead by the ICP-MS. numberanalytics.comspectroscopyonline.comspeciation.net

| Technique | Analyte | Principle | Typical Detector |

| Ion Chromatography (IC) | Fumarate anion | Ion-exchange separation | Conductivity, ICP-MS |

| High-Performance Liquid Chromatography (HPLC) | Lead complexes, Organolead species | Partitioning between stationary and mobile phases | ICP-MS, UV-Vis |

Atomic Spectroscopic Methods for Lead Quantification in this compound (e.g., AAS, ICP-OES, ICP-MS)

Atomic spectroscopy techniques are the gold standard for quantifying the total lead content in a sample of this compound. These methods measure the absorption or emission of electromagnetic radiation by lead atoms.

Atomic Absorption Spectrometry (AAS) is a widely used technique for determining lead concentration. olympianwatertesting.com In AAS, a solution of the sample is nebulized into a flame or a graphite (B72142) furnace, where it is atomized. A light beam from a lead-specific hollow cathode lamp is passed through the atomized sample, and the amount of light absorbed by the lead atoms is proportional to their concentration. lasalle.edu Electrothermal or graphite furnace AAS (GFAAS) offers very low detection limits, often in the sub-picogram range. nih.govmdpi.com However, it can be susceptible to matrix interferences. nih.gov

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) offers multi-element analysis with high sensitivity and a wide dynamic range. labmanager.comthermofisher.com In ICP-OES, the sample is introduced into a high-temperature argon plasma, which excites the lead atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is measured and is directly proportional to the concentration of lead in the sample. labmanager.comastm.org ICP-OES is generally more robust against matrix effects than AAS. drawellanalytical.com

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is one of the most sensitive techniques for elemental analysis, capable of detecting lead at parts-per-trillion (ppt) levels. drawellanalytical.comnih.gov Similar to ICP-OES, the sample is introduced into an argon plasma, but in this case, the plasma ionizes the lead atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. epa.gov ICP-MS provides exceptional sensitivity and is suitable for trace and ultra-trace analysis of lead. researchgate.netrsc.orgnih.gov

| Technique | Principle | Typical Detection Limits | Key Advantages |

| Atomic Absorption Spectrometry (AAS) | Absorption of light by ground-state atoms | ppb (flame), sub-ppb (graphite furnace) nih.gov | Cost-effective, high sensitivity with GFAAS nih.govwho.int |

| Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) | Emission of light by excited atoms in plasma | ppb drawellanalytical.com | Multi-element capability, robust to matrix effects labmanager.comthermofisher.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Mass-to-charge ratio separation of ions created by plasma | ppt drawellanalytical.com | Extremely high sensitivity, isotopic analysis capability nih.gov |

X-ray Fluorescence (XRF) and Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) Analysis of this compound

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. getenviropass.com When a sample is irradiated with high-energy X-rays, atoms within the sample are excited, causing them to eject inner shell electrons. To regain stability, electrons from higher energy shells fill the vacancies, emitting secondary X-rays with energies characteristic of each element present. getenviropass.com XRF is particularly well-suited for detecting heavy elements like lead. getenviropass.comthermofisher.com It can provide rapid qualitative and quantitative analysis of the lead content in this compound without requiring sample digestion. thermofisher.comunlv.edu However, its sensitivity is generally lower than that of atomic spectroscopy methods, and it cannot provide information about the chemical form or bonding of the elements. getenviropass.com

Scanning Electron Microscopy-Energy Dispersive X-ray (SEM-EDX) combines high-resolution imaging with elemental analysis. ecohumanism.co.uk SEM uses a focused beam of electrons to scan the surface of a sample, producing detailed images of its morphology and topography. researchgate.net Simultaneously, the electron beam excites atoms in the sample, which then emit characteristic X-rays. The EDX detector collects these X-rays to identify and quantify the elemental composition of the analyzed area. jhna.org For this compound, SEM can reveal the crystal structure and particle size, while EDX can confirm the presence of lead and provide a semi-quantitative analysis of its distribution on the sample's surface. ecohumanism.co.ukunitus.itopenedition.org

Electrochemical Methods for Lead Speciation Relevant to Fumarate Complexation

Electrochemical techniques are powerful tools for investigating the speciation and complexation behavior of lead in solution. acs.org These methods are based on measuring the current or potential response of an electrode in contact with the sample.

Anodic Stripping Voltammetry (ASV) is a highly sensitive electrochemical method for trace metal analysis, including lead. core.ac.uk The technique involves two steps: a deposition step, where lead ions are reduced and preconcentrated onto a working electrode (typically a mercury film or drop electrode) at a negative potential, followed by a stripping step, where the potential is scanned in the positive direction, causing the deposited lead to be re-oxidized and producing a current peak whose height is proportional to the lead concentration. core.ac.ukresearchgate.net ASV can be used to study the complexation of lead with fumarate by measuring the change in the stripping current upon addition of fumarate.

Other voltammetric techniques, such as cyclic voltammetry , can provide information on the redox behavior of lead ions and their complexes with ligands like fumarate. chemmethod.com By analyzing the shifts in peak potentials and changes in peak currents, it is possible to determine the stability constants and kinetics of the lead-fumarate complexation reaction. chemmethod.com

Development of Hyphenated Techniques for Comprehensive this compound Analysis

Hyphenated techniques, which combine a separation method with a detection method, are crucial for comprehensive speciation analysis. numberanalytics.comresearchgate.net The coupling of liquid chromatography with inductively coupled plasma mass spectrometry (LC-ICP-MS) is a prime example. spectroscopyonline.comingeniatrics.com

In the context of this compound, an LC-ICP-MS system would first separate the this compound from other potential lead species or matrix components using an appropriate HPLC column. ua.es The eluent from the column is then directly introduced into the ICP-MS, which provides highly sensitive and selective detection of lead. speciation.netspeciation.net This approach allows for the quantification of specific lead compounds, providing critical information on the speciation of lead in a sample. speciation.netua.es The development of such methods is essential for understanding the environmental fate and biological transformations of compounds like this compound.

Advanced Research Directions and Future Outlook for Lead Fumarate Studies

Explorations in Nanostructured Forms of Lead Fumarate (B1241708)

The transition from bulk materials to nanostructured forms represents a pivotal shift in materials science, offering enhanced properties due to high surface-area-to-volume ratios and quantum effects. For lead fumarate, research into its nanostructured manifestations is a key frontier.

Scientific investigations have demonstrated the successful synthesis of nano-sized three-dimensional lead(II) fumarate coordination polymers using methods such as sonochemistry. nih.gov In these studies, ultrasonic irradiation is used to create nanoparticles of the coordination polymer, [Pb(μ₆-Fum)]n. nih.gov The morphology and size of these nanostructures have been shown to be highly dependent on the solvent system used during synthesis, with different solvents yielding varied particle shapes and dimensions. nih.gov This tunability is crucial for optimizing material performance for specific applications.

Future research will likely focus on:

Methodological Diversity: Exploring other bottom-up approaches like microemulsion, microwave-assisted synthesis, and solvothermal methods to gain finer control over particle size and distribution. researchgate.netarabjchem.org

Morphological Engineering: Deliberately engineering specific nanoshapes such as nanorods, nanowires, or nanosheets, which could impart anisotropic properties useful in electronics or catalysis.

Composite Materials: Integrating this compound nanoparticles into polymer matrices or onto substrates to develop functional composite materials, drawing inspiration from work on other nanostructured fumarate copolymers. arabjchem.orgmdpi.com

Potential Applications of this compound as a Precursor in Sustainable Chemical Syntheses

A significant area of future research is the use of this compound as a precursor for the synthesis of other valuable materials, particularly lead-based nanoparticles. This approach aligns with the principles of green chemistry by providing a controlled and often lower-temperature route to target compounds compared to traditional high-temperature methods.

Research has confirmed that nano-sized this compound can serve as an effective precursor for the preparation of lead(II) oxide (PbO) nanoparticles. nih.govchemrevlett.com Through calcination (thermal decomposition in air) at controlled temperatures (e.g., 600°C), the this compound coordination polymer decomposes, leaving behind pure-phase PbO nanoparticles. nih.gov The particle size of the resulting oxide is directly influenced by the particle size of the initial this compound precursor, offering a method to control the final product's characteristics. chemrevlett.com PbO nanoparticles are critical materials in various applications, including lead-acid batteries, pigments, and sensors. nottingham.ac.ukresearchgate.net

Future research directions include:

Synthesis of Other Lead Compounds: Investigating the transformation of this compound into other lead compounds, such as lead sulfides (PbS) or lead halides (PbX₂), by reacting it with appropriate sources of anions under controlled conditions.

Doped Materials: Using this compound as a scaffold to incorporate other metal ions, which would then be integrated into the final oxide structure during calcination, creating doped nanomaterials with unique electronic or catalytic properties.

Process Optimization: Optimizing the calcination conditions (temperature, atmosphere, ramp rate) to precisely control the crystal phase (e.g., α-PbO vs. β-PbO), stoichiometry, and morphology of the resulting nanoparticles. researchgate.net

Development of Novel Synthetic Routes with Enhanced Control over this compound Morphology

The properties and performance of this compound are intrinsically linked to its crystal structure and morphology. Developing new synthesis methods that provide precise control over these features is a central goal for future studies.

Current research has highlighted sonochemical methods as a rapid and efficient way to produce nanostructured this compound. nih.gov However, the broader field of MOF synthesis offers a rich toolbox of techniques that can be adapted for this compound. nih.gov These include:

Mechanochemical Synthesis: This solvent-free or low-solvent method uses mechanical energy (e.g., grinding or milling) to induce reactions. It is considered a greener alternative to conventional solvent-based methods and has been used to produce other fumarate-based MOFs.

Hydrothermal/Solvothermal Synthesis: These are common methods for growing high-quality crystals where the reaction is carried out in water or another solvent in a sealed vessel at elevated temperature and pressure.

Coordination Modulation: This strategy involves adding a competing ligand (a modulator) to the reaction mixture. The modulator competes with the fumarate linker for coordination sites on the lead ions, influencing the nucleation and growth rates of different crystal facets, thereby controlling the final morphology. nih.govumich.edu

The table below summarizes potential synthesis methods and the parameters that can be tuned for morphological control.

| Synthesis Method | Key Controllable Parameters | Potential Morphological Outcomes |

| Sonochemical | Solvent, Ultrasonic Power, Temperature, Time | Nanoparticles, Nanorods nih.govresearchgate.net |

| Mechanochemical | Milling time, Frequency, Solvent amount (if any) | Nanocrystals, Amorphous phases |

| Hydrothermal | Temperature, Time, pH, Precursor Concentration | Well-defined microcrystals, Prisms, Plates |

| Coordination Modulation | Modulator type and concentration | Tailored shapes (e.g., cubes, octahedra) umich.edu |

Future work will focus on systematically studying these parameters to create a "synthesis roadmap" that connects specific reaction conditions to desired this compound morphologies.

Application of Advanced Characterization Techniques for In-Situ Studies of this compound

Understanding the formation mechanism of this compound is crucial for developing controlled synthesis routes. Advanced in-situ characterization techniques, which monitor the reaction as it happens, provide invaluable insights into nucleation, crystal growth, and phase transformations.

While ex-situ analysis (characterizing the final product) is standard, the future lies in applying in-situ methods to the synthesis of this compound. Techniques that are highly relevant include:

In-Situ X-Ray Diffraction (XRD): Using synchrotron radiation, researchers can obtain XRD patterns in real-time to track the evolution of crystalline phases during a reaction. rsc.org This can reveal the formation of intermediate species and the kinetics of crystal growth.

In-Situ Raman and IR Spectroscopy: Vibrational spectroscopy can monitor changes in the chemical bonds of the reactants and the formation of the lead-fumarate coordination bonds in either the solid or solution phase. rsc.org

In-Situ Electron Microscopy: Liquid-cell Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can directly visualize the nucleation and growth of individual crystals in real-time.

In-Situ Atomic Force Microscopy (AFM): This technique can provide real-time, high-resolution imaging of crystal surface dynamics during growth or dissolution in a solution. nagoya-u.ac.jp

By combining data from these techniques, researchers can build a comprehensive picture of the crystallization landscape of this compound, enabling more rational and predictable synthesis design. nih.gov

Identification of Interdisciplinary Research Gaps and Opportunities in this compound Science

The advancement of this compound science requires collaboration across multiple disciplines. Significant gaps and opportunities exist at the intersection of materials chemistry, environmental science, toxicology, and computational modeling.

Research Gaps:

Structure-Property-Toxicity Relationship: There is a significant gap in understanding how the specific physicochemical properties (e.g., particle size, morphology, solubility) of this compound structures affect their bioavailability and toxicity. Most toxicological data pertains to more common forms of lead.

Environmental Fate and Transport: The behavior of this compound, particularly nanostructured forms, in various environmental systems (soil, water) is largely unknown. Studies are needed to understand its stability, degradation pathways, and potential for lead leaching.

Lack of Application-Specific Studies: While its use as a precursor to PbO is established, direct applications of this compound itself are underexplored. nih.gov Research into its potential catalytic, electronic, or sensing properties is needed. acs.orgutep.edu

Interdisciplinary Opportunities:

Materials Science & Toxicology: Collaborative projects between materials scientists synthesizing novel this compound structures and toxicologists evaluating their biological impact could lead to the design of "safer-by-design" lead-based materials with minimized risks. researchgate.netnoaa.gov

Chemistry & Environmental Engineering: Research focused on using this compound or related structures as adsorbents for environmental remediation, for example, in capturing other heavy metals or organic pollutants from water, presents a compelling opportunity. researchgate.net

Experimental & Computational Chemistry: Combining experimental synthesis and characterization with computational modeling (like Density Functional Theory) can accelerate discovery. utep.edu Models can predict stable structures, electronic properties, and reaction mechanisms, guiding experimental efforts and reducing trial-and-error. umich.edu

Addressing these gaps through interdisciplinary research will be critical for responsibly advancing the science and potential applications of this compound.

Conclusion

Summary of Key Academic Findings in Lead Fumarate (B1241708) Research

Lead fumarate, a metal-organic framework (MOF), has been the subject of various academic investigations, primarily focusing on its synthesis, structural characterization, and application as a ballistic modifier in propellants. Research has demonstrated the synthesis of different forms of lead(II) fumarate, including a hydrous 3D metal-organic framework, {[Pb2(fum)2(H2O)4]·2H2O}n, and an anhydrous 3D MOF, [Pb(fum)]n. researchgate.net The synthesis method can influence the resulting structure; for instance, the presence of pyrazole (B372694) leads to the hydrous form, while pyrazine (B50134) yields the anhydrous version. researchgate.net Sonochemical methods have also been successfully employed to synthesize nano-structured three-dimensional lead(II) coordination polymers, such as [Pb(μ6-Fum)]n. nih.gov

Characterization studies have utilized techniques like FT-IR spectroscopy, thermogravimetric analysis (TG), and X-ray analysis to understand the properties of these compounds. researchgate.net The thermal stability of both bulk and nano-sized lead(II) fumarate has been studied, revealing that calcination of the nano-sized compound at 600°C in air produces lead(II) oxide (PbO) nanoparticles. nih.gov X-ray crystallography has been instrumental in determining the crystal structure, revealing, for example, a triclinic structure for tatrakis(1,10-phenanthroline)-fumarato-dilead(II) nitrate. researchgate.net These analyses have shown that the fumarate ligand can adopt different coordination behaviors with lead(II) ions. researchgate.net Furthermore, some this compound complexes exhibit photoluminescence in the UV region. researchgate.net

A significant area of research for this compound has been its use as a ballistic modifier in double-base propellants. researchgate.netnasa.gov Lead-based compounds, including this compound, are known to be effective in creating a "plateau" or "mesa" effect, which describes a constant or decreasing burning rate with increasing pressure, a desirable characteristic for rocket motor propellants. nasa.gov This effect is attributed to the catalytic activity of lead compounds on the combustion chemistry of the propellant. researchgate.net Specifically, pentabasic this compound has been developed as a stabilizer for halogen-containing plastics, showing improved stabilizing action and a higher degree of whiteness compared to other known stabilizers. epo.org

Remaining Challenges and Future Prospects for this compound Investigation

The primary challenge associated with this compound research is the environmental and health toxicity of lead. nasa.gov There is a significant legislative push, particularly in Europe, to ban the use of lead-based compounds, which directly impacts the application of this compound in propellants. researchgate.net This has created a pressing need to find effective, environmentally benign alternatives. researchgate.netnasa.gov Consequently, a major avenue for future research is the development of lead-free ballistic modifiers. researchgate.net Studies are exploring bismuth and copper salts as potential replacements that could offer similar performance without the associated toxicity. researchgate.net

Another challenge lies in fully understanding the complex reaction mechanisms by which this compound modifies the combustion of propellants. While several theories exist, a complete picture of the chemical kinetics and catalytic cycles is still an area of active investigation. researchgate.net Further research is needed to elucidate these mechanisms, which could aid in the rational design of new, more effective, and safer ballistic modifiers.

Future prospects for this compound investigation, outside of its traditional applications, may lie in the field of materials science. The ability to synthesize nano-structured lead(II) coordination polymers and metal-organic frameworks opens up possibilities for new applications. researchgate.netnih.gov Research could focus on exploring the unique electronic, optical, or catalytic properties of these materials. For instance, the photoluminescent properties of certain this compound complexes could be investigated for potential use in sensors or optical devices. researchgate.net However, the inherent toxicity of lead will likely remain a significant barrier to the widespread adoption of this compound-based materials in many new technologies. Therefore, future research may also involve developing methods to encapsulate or otherwise mitigate the environmental risks associated with these materials.

Q & A

Q. What established protocols are recommended for synthesizing lead fumarate in laboratory settings?

this compound synthesis typically involves esterification or salt formation reactions. For example, ionic liquid catalysts (e.g., HSO3-pmimHSO4) can optimize reaction efficiency by adjusting variables such as temperature (80–120°C), molar ratios (1:1.2–1:4 for reactants), and catalyst loading (3–8% w/w). Response surface methodology (RSM) and Box-Behnken experimental designs are effective for identifying optimal conditions . Characterization via NMR, FTIR, and XRD confirms structural integrity, while titration or HPLC assesses purity .

Q. Which characterization techniques are most effective for confirming this compound’s purity and structural properties?

- Spectroscopy : FTIR identifies functional groups (e.g., fumarate C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR verifies molecular structure .

- Crystallography : XRD determines crystal lattice parameters and phase purity .

- Thermal Analysis : TGA/DSC evaluates decomposition profiles and stability under varying temperatures .

- Elemental Analysis : ICP-MS or EDX quantifies lead content and detects heavy metal impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

Contradictions often arise from variability in experimental models (e.g., in vitro vs. in vivo), dosage ranges, or exposure durations. To address this:

- Systematic Review/Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., using PRISMA guidelines) to identify confounding variables. Adjust for heterogeneity via subgroup analysis (e.g., renal toxicity vs. neurotoxicity) .

- In Silico Modeling: Use QSAR or molecular docking to predict bioactivity and cross-validate with empirical data .

- Mechanistic Studies: Compare cellular uptake pathways (e.g., Pb²⁺ ion release kinetics) across different biological systems .

Q. What methodological approaches optimize this compound synthesis for enhanced crystallinity and yield?

- Design of Experiments (DoE) : Apply RSM or factorial designs to evaluate interactions between variables (e.g., solvent polarity, pH, stirring rate). For instance, a 3-level Box-Behnken design can model non-linear relationships between temperature and reaction time .

- Crystallization Techniques : Use anti-solvent precipitation or slow evaporation under controlled humidity. Monitor crystal growth via in-situ microscopy .

- Catalyst Screening : Test Brønsted vs. Lewis acid catalysts (e.g., H2SO4 vs. ZnCl2) to improve reaction selectivity .

Q. How should researchers design experiments to assess this compound’s stability under environmental or physiological conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), UV light, or hydrolytic conditions (pH 1–13). Measure degradation products via LC-MS .

- Biofluid Simulation : Incubate this compound in simulated gastric fluid (SGF) or plasma to study dissolution kinetics and ion release profiles. Use chelation agents (e.g., EDTA) to quantify free Pb²⁺ .

- Environmental Fate Studies : Analyze soil/water matrices for lead mobility using column leaching tests and speciation analysis (e.g., XANES) .

Methodological Frameworks

Q. What statistical strategies are appropriate for analyzing dose-response relationships in this compound toxicity studies?

- Non-Linear Regression : Fit data to Hill or Log-Logistic models to estimate EC50/LC50 values. Use Akaike’s Information Criterion (AIC) to compare model fits .

- Benchmark Dose (BMD) Modeling : Identify toxicity thresholds with PROAST or EPA BMDS software, accounting for inter-study variability .

- Multivariate Analysis : Apply PCA or cluster analysis to discern patterns in high-dimensional datasets (e.g., omics profiles) .

Q. How can researchers integrate computational and experimental data to predict this compound’s reactivity?

- Hybrid DFT/MD Simulations : Calculate binding energies of Pb²⁺ with biological ligands (e.g., glutathione) and validate via spectroscopic titration .

- Machine Learning : Train models on existing toxicity databases (e.g., PubChem, TOXNET) to classify hazards and prioritize in vitro testing .

Data Reporting and Validation

Q. What standards should be followed when reporting this compound research to ensure reproducibility?

- MIAME/MIAPE Guidelines : Detail experimental conditions (e.g., reagent purity, instrument calibration) and raw data deposition in repositories like ChemSpider .

- Negative Controls : Include blanks, solvent controls, and reference compounds (e.g., lead acetate) to validate assay specificity .

- Uncertainty Quantification : Report confidence intervals for kinetic parameters (e.g., kobs ± 95% CI) and use Grubbs’ test to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.